DL-AP5 - 76326-31-3

DL-AP5

Catalog Number: EVT-259307
CAS Number: 76326-31-3
Molecular Formula: C5H12NO5P
Molecular Weight: 197.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Amino-5-phosphonopentanoic acid (DL-AP5) is a synthetic amino acid derivative that serves as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptors found in the central nervous system. [, , , , , , , , , , , , , , , , , , , , , ] DL-AP5 plays a crucial role in scientific research, particularly in elucidating the physiological and pathological roles of NMDA receptors.

(R)-4-Oxo-5-phosphononorvaline (MDL 100,453)

Compound Description: (R)-4-Oxo-5-phosphononorvaline, also known as MDL 100,453, is a competitive NMDA receptor antagonist. It exhibits a 5- to 10-fold selectivity for the NR1A/NR2A subtype combination compared to NR1A combined with NR2B, NR2C, or NR2D. []

4-Hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (Co 101244/PD 174494)

Compound Description: 4-Hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, also known as Co 101244/PD 174494, is a non-competitive NMDA receptor antagonist acting at the allosteric site. It demonstrates high selectivity for the NR1A/NR2B subtype, approximately 10,000-fold greater than its affinity for the other tested subunit combinations (NR1A/NR2A, NR1A/NR2C, NR1A/NR2D). []

Relevance: Unlike DL-AP5, which is a competitive antagonist, Co 101244/PD 174494 acts non-competitively at the allosteric site. Furthermore, it exhibits a distinct selectivity profile with a strong preference for the NR1A/NR2B subtype. []

Relevance: Both MK-801 and DL-AP5 protect against hypoxia, but MK-801 is a non-competitive antagonist while DL-AP5 is competitive. Interestingly, DL-AP5 showed higher potency in protecting hippocampal slices from hypoxia in a study, despite MK-801's higher affinity for the NMDA receptor. []

Phencyclidine

Compound Description: Phencyclidine is a non-competitive NMDA receptor antagonist. It shows neuroprotective effects against hypoxia, but similar to MK-801, it was not significantly more potent than DL-AP5 in protecting hippocampal slices from hypoxia. []

Relevance: Phencyclidine and DL-AP5 are both neuroprotective against hypoxia, but they differ in their mechanism of action, with Phencyclidine being non-competitive and DL-AP5 competitive. Despite its higher affinity for the NMDA receptor, Phencyclidine did not show higher potency compared to DL-AP5 in a study. []

Relevance: Dextromethorphan and DL-AP5 both offer protection against hypoxia, but Dextromethorphan is a non-competitive antagonist. In a study, Dextromethorphan demonstrated the lowest potency in protecting hippocampal slices from hypoxia compared to other NMDA antagonists including DL-AP5. []

Kynurenic Acid

Compound Description: Kynurenic acid is a broad-spectrum glutamate receptor antagonist, blocking both NMDA and non-NMDA receptors. It effectively prevents the excitatory influence of the paraventricular nucleus of the hypothalamus (PVN) on the dorsal motor nucleus of the vagus (DMNV), which is primarily mediated by glutamate acting on AMPA receptors. []

6-cyano-7-nitroquinoxaline-2,3-dione (CNQX)

Compound Description: CNQX is a competitive AMPA/kainate receptor antagonist. It effectively blocks the fast excitatory postsynaptic potential (EPSP) component in thalamocortical cells, which is mediated by AMPA receptors. This blockade abolishes burst firing generated by low-threshold Ca2+ potentials. []

Relevance: CNQX and DL-AP5 target different glutamate receptor subtypes. CNQX specifically blocks AMPA/kainate receptors, whereas DL-AP5 selectively antagonizes NMDA receptors. []

GYKI 52466

Compound Description: GYKI 52466 is a selective non-NMDA receptor antagonist, primarily targeting AMPA receptors. Similar to CNQX, it strongly suppresses the fast EPSP in thalamocortical cells, abolishing burst firing triggered by low-threshold Ca2+ potentials. []

Relevance: Like CNQX, GYKI 52466 targets a different glutamate receptor subtype than DL-AP5. GYKI 52466 selectively inhibits AMPA receptors, while DL-AP5 specifically antagonizes NMDA receptors. []

Ifenprodil

Compound Description: Ifenprodil is a non-competitive NMDA receptor antagonist that selectively targets receptors containing NR2B subunits. It effectively inhibits the down-regulation of the NR1 subunit in cultured cortical neurons, which is caused by excessive activation of NMDA receptors. [, ]

Relevance: Both Ifenprodil and DL-AP5 antagonize NMDA receptors but differ in their mechanism and subtype selectivity. Ifenprodil is a non-competitive antagonist specific to NR2B-containing receptors, whereas DL-AP5 is a competitive antagonist with a broader target range within NMDA receptors. [, ]

L-2-amino-4-phosphonobutyrate (L-AP4)

Compound Description: L-AP4 is a selective antagonist of a specific subtype of metabotropic glutamate receptors. In turtle cerebellar Purkinje cells, it effectively blocks the slow EPSP evoked by parallel fiber stimulation, suggesting the involvement of this mGluR subtype in this slow synaptic potential. []

Relevance: L-AP4 and DL-AP5 target different types of glutamate receptors. L-AP4 acts on metabotropic glutamate receptors, while DL-AP5 specifically antagonizes ionotropic NMDA receptors. []

Source and Classification

DL-AP5 is synthesized chemically and does not occur naturally. It is classified as an amino acid derivative and specifically as a phosphonated amino acid. Its chemical structure includes a phosphonate group, which is critical for its activity at the NMDA receptor.

Synthesis Analysis

The synthesis of DL-AP5 typically involves several steps that include the formation of the phosphonate group and the construction of the pentanoic acid backbone. The following outlines a common synthetic route:

  1. Starting Materials: The synthesis often begins with commercially available amino acids or their derivatives.
  2. Formation of Phosphonate: A key step involves the introduction of a phosphonic acid moiety through nucleophilic substitution or condensation reactions.
  3. Chiral Resolution: Since DL-AP5 is a racemic mixture, methods such as chiral chromatography may be employed to isolate the D-isomer from the L-isomer if needed.
  4. Purification: The final product is purified using techniques like crystallization or high-performance liquid chromatography (HPLC) to ensure high purity (>98%).
Molecular Structure Analysis

The molecular formula of DL-AP5 is C5H12NO5PC_5H_{12}NO_5P, with a molecular weight of approximately 197.13 g/mol. Its structure features:

  • Amino Group: Contributes to its classification as an amino acid derivative.
  • Carboxylic Acid Groups: Two carboxylic acid functionalities that facilitate binding to the NMDA receptor.
  • Phosphonate Group: Essential for its antagonistic action at the NMDA receptor.

The structural representation can be expressed in SMILES notation as NC(CCCP(=O)(O)O)C(=O)O, indicating its complex connectivity and functional groups that are crucial for its biological activity.

Chemical Reactions Analysis

DL-AP5 primarily engages in reactions that involve its interaction with NMDA receptors:

  1. Competitive Inhibition: It competes with glutamate for binding at the NMDA receptor site, effectively blocking receptor activation.
  2. Receptor Binding Dynamics: The binding affinity can be influenced by various factors including pH, ionic strength, and presence of other ligands.

In vitro studies have shown that DL-AP5 can effectively inhibit NMDA-induced excitatory postsynaptic currents in neuronal preparations at concentrations ranging from 1 µM to 50 µM, with full antagonism achieved at higher concentrations .

Mechanism of Action

DL-AP5 exerts its effects primarily through competitive inhibition of NMDA receptors:

  1. Binding Site: It binds to the glutamate recognition site on the receptor, preventing glutamate from eliciting its excitatory effects.
  2. Impact on Synaptic Plasticity: By inhibiting NMDA receptor activity, DL-AP5 disrupts long-term potentiation (LTP) and long-term depression (LTD), processes critical for learning and memory .
  3. Neuropharmacological Effects: Studies indicate that administration of DL-AP5 can impair learning tasks dependent on NMDA receptor function, highlighting its role in cognitive processes .
Physical and Chemical Properties Analysis

DL-AP5 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white solid.
  • Solubility: Highly soluble in water, facilitating its use in biological experiments.
  • Stability: Stable under standard laboratory conditions but should be stored desiccated at room temperature to maintain integrity .

The compound’s purity is generally >99%, ensuring reliable results in experimental applications.

Applications

DL-AP5 has broad applications in neuroscience research:

  1. Neuropharmacology Studies: Used extensively to investigate NMDA receptor functions and their implications in synaptic plasticity.
  2. Behavioral Studies: Employed in animal models to assess learning and memory deficits associated with NMDA receptor inhibition.
  3. Pathophysiological Research: Investigated for its role in conditions such as epilepsy, chronic pain, and neurodegenerative diseases where NMDA receptor activity is dysregulated .

Properties

CAS Number

76326-31-3

Product Name

DL-AP5

IUPAC Name

2-amino-5-phosphonopentanoic acid

Molecular Formula

C5H12NO5P

Molecular Weight

197.13 g/mol

InChI

InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)

InChI Key

VOROEQBFPPIACJ-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)N)CP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

2-amino-5-phosphopentanoic acid
2-amino-5-phosphovaleric acid
APP acid
APV acid

Canonical SMILES

C(CC(C(=O)O)N)CP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.